

Application Notes and Protocols: Adamantane Derivatives in EUV and EB Resists

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Compound of Interest

Compound Name: Adamantan-1-yl acrylate

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Introduction

Adamantane, with its rigid, bulky, and thermally stable cage-like structure, has become a critical component in the design of advanced photoresists for Extreme Ultraviolet (EUV) and Electron Beam (EB) lithography.^[1] Its incorporation into resist formulations, typically as a pendant group on a polymer backbone or as a core for molecular glass resists, imparts several desirable properties essential for high-resolution patterning.^{[2][3]} This document provides detailed application notes and experimental protocols for the use of adamantane derivatives in EUV and EB resists, targeting researchers and professionals in materials science and semiconductor technology.

The primary role of adamantane in chemically amplified resists (CARs) is to provide an acid-labile protecting group.^[4] Upon exposure to EUV or EB radiation, a photoacid generator (PAG) releases a strong acid.^[5] During the subsequent post-exposure bake (PEB), this acid catalyzes the cleavage of the bulky adamantane group, leading to a significant change in the polarity and solubility of the polymer in the exposed regions.^[4] This solubility switch enables the formation of high-resolution patterns. Furthermore, the high etch resistance of the adamantane moiety protects the underlying substrate during pattern transfer processes.^[6]

Key Advantages of Adamantane Derivatives in Resists:

- **High Etch Resistance:** The high carbon-to-hydrogen ratio of the adamantane cage provides excellent resistance to plasma etching, crucial for transferring the patterned image to the substrate.[6]
- **Thermal Stability:** The rigid structure of adamantane enhances the glass transition temperature (Tg) of the polymer, improving the thermal stability of the resist film.[1]
- **Controlled Acid Diffusion:** The bulky nature of adamantane can help to control the diffusion of the photogenerated acid, which is critical for achieving high resolution and low line-edge roughness (LER).
- **Solubility Control:** The significant change in polarity upon deprotection of the adamantane group leads to a high dissolution contrast between exposed and unexposed regions.

Data Presentation: Performance of Adamantane-Based Resists

The following tables summarize the performance of various adamantane-based resist systems under EUV and EB exposure, providing a comparative overview of their resolution, sensitivity, and line-edge roughness (LER).

Table 1: Performance of Adamantane-Based EUV Resists

Resist System	Polymer /Molecular Glass Structure	PAG	Quencher	Resolution (nm)	Sensitivity (mJ/cm ²)	LER (nm)	Citation (s)
Adamantyl Methacrylate Terpolymer	Poly(adamantyl methacrylate-co-hydroxystyrene-co-styrene)	Triphenylsulfonium	Amine	50	30	>5	[2]
Adamantane-based Molecular Glass	AD-10Boc	TPS-PFBS	Not specified	30 (L/S)	100 (positive tone)	5.4	[7]
Calixarene-based Molecular Resist	Adamantyl ester of calixarene	Not specified	Not specified	25	<10	Not specified	[7]
Polymer-Bound PAG	Poly(4-hydroxystyrene-co-2-ethyl-2-adamantyl methacrylate-co-PAG)	Anionic PAG	Not applicable	<50	Not specified	Not specified	[8]

Table 2: Performance of Adamantane-Based EB Resists

Resist System	Polymer /Molecular Glass Structure	PAG	Developer	Resolution (nm)	Sensitivity ($\mu\text{C}/\text{cm}^2$)	LER (nm)	Citation (s)
Adamantyl Methacrylate Terpolymers	P-E3 (contains 2-ethyl-2-adamantyl methacrylate)	Not specified	TMAH	50 (L/S)	30	Slightly inferior to PHS resists	[2]
Adamantane-based Molecular Glass	AD-10Boc	TPS-PFBS	n-hexane (negative tone)	21 (L/S)	50	3.8	[7]
Adamantane-based Molecular Glass	AD-10Boc	TPS-PFBS	TMAH aq. (positive tone)	30 (L/S)	100	5.4	[7]

Experimental Protocols

Protocol 1: Synthesis of Poly(2-adamantyl methacrylate)

This protocol describes a typical free-radical polymerization for synthesizing an adamantane-containing polymer.[9]

Materials:

- 2-Adamantyl methacrylate (monomer)
- Azobisisobutyronitrile (AIBN) (initiator)

- Tetrahydrofuran (THF) (solvent)
- Methanol (non-solvent for precipitation)

Procedure:

- In a flame-dried flask under a nitrogen atmosphere, dissolve 2-adamantyl methacrylate and AIBN in THF. The molar ratio of monomer to initiator will determine the molecular weight.
- Stir the solution at a specific temperature (e.g., 60-70 °C) for a set period (e.g., 24 hours) to allow for polymerization.
- After the reaction is complete, cool the solution to room temperature.
- Precipitate the polymer by slowly adding the THF solution to a stirred excess of methanol.
- Collect the white polymer precipitate by filtration.
- Wash the polymer with fresh methanol to remove any unreacted monomer and initiator.
- Dry the polymer in a vacuum oven at a moderate temperature (e.g., 50 °C) until a constant weight is achieved.
- Characterize the polymer for its molecular weight and polydispersity using techniques like Gel Permeation Chromatography (GPC).[\[10\]](#)

Protocol 2: Formulation of an Adamantane-Based Chemically Amplified Resist

This protocol outlines the preparation of a resist solution for spin-coating.[\[3\]](#)

Materials:

- Adamantane-based polymer (e.g., Poly(2-methyladamantyl methacrylate-co- γ -butyrolactone methacrylate))
- Photoacid generator (PAG) (e.g., Triphenylsulfonium nonafluorobutanesulfonate)

- Quencher (e.g., Diethanolamine)
- Surfactant (e.g., Fluoroaliphatic polymeric ester)
- Propylene glycol methyl ether acetate (PGMEA) or Ethyl lactate (solvent)

Procedure:

- In a clean, amber-colored bottle to protect from light, dissolve the adamantane-based polymer in the chosen solvent. The concentration will depend on the desired film thickness.
- Add the PAG to the polymer solution and stir until completely dissolved. The PAG loading is typically a few weight percent relative to the polymer.
- Add the quencher to the solution. The quencher concentration is a fraction of the PAG concentration and is critical for controlling acid diffusion.
- Add a small amount of surfactant to improve the coating properties of the resist solution.
- Stir the final solution thoroughly to ensure homogeneity.
- Filter the resist solution through a fine-pored filter (e.g., 0.2 μm) to remove any particulate matter.
- Store the resist solution in a cool, dark place.

Protocol 3: EUV/EB Lithography Process

This protocol provides a general workflow for patterning using an adamantane-based positive-tone resist.

1. Wafer Preparation:

- Start with a clean silicon wafer.
- Apply an underlayer or adhesion promoter if necessary.

2. Spin Coating:

- Dispense the formulated adamantane-based resist solution onto the center of the wafer.

- Spin the wafer at a specific speed (e.g., 1500-3000 rpm) for a set time (e.g., 30-60 seconds) to achieve the desired film thickness.

3. Post-Apply Bake (PAB) / Soft Bake:

- Bake the coated wafer on a hotplate at a specific temperature (e.g., 90-130 °C) for a short duration (e.g., 60-90 seconds) to remove the solvent from the resist film.[11][12]

4. Exposure:

- Expose the resist-coated wafer to EUV or EB radiation in a lithography tool. The exposure dose will depend on the sensitivity of the resist and the desired feature size.

5. Post-Exposure Bake (PEB):

- Bake the exposed wafer on a hotplate at a specific temperature (e.g., 90-130 °C) for a set time (e.g., 60-90 seconds).[12][13] This step drives the acid-catalyzed deprotection of the adamantane groups.

6. Development:

- Immerse the wafer in a developer solution, typically a tetramethylammonium hydroxide (TMAH) solution (e.g., 0.26 N) for a positive-tone resist, for a specific time (e.g., 30-60 seconds).[14] The exposed regions of the resist will dissolve.
- Rinse the wafer with deionized water to stop the development process.
- Dry the wafer with nitrogen gas.

7. Pattern Analysis:

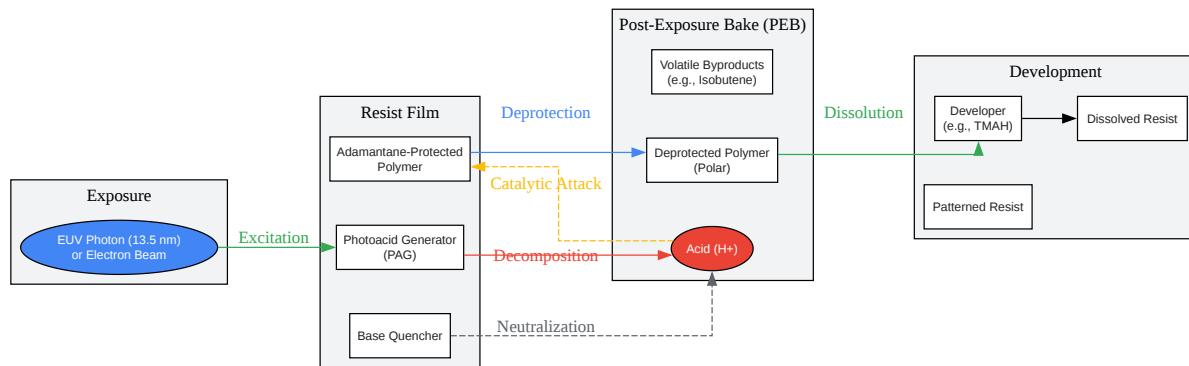
- Characterize the patterned features using a Scanning Electron Microscope (SEM) to measure resolution and LER.[15]

8. Etching and Resist Stripping:

- Transfer the pattern to the underlying substrate using a suitable plasma etching process.
- Remove the remaining resist using a stripping solution or plasma ashing.[16][17][18][19][20]

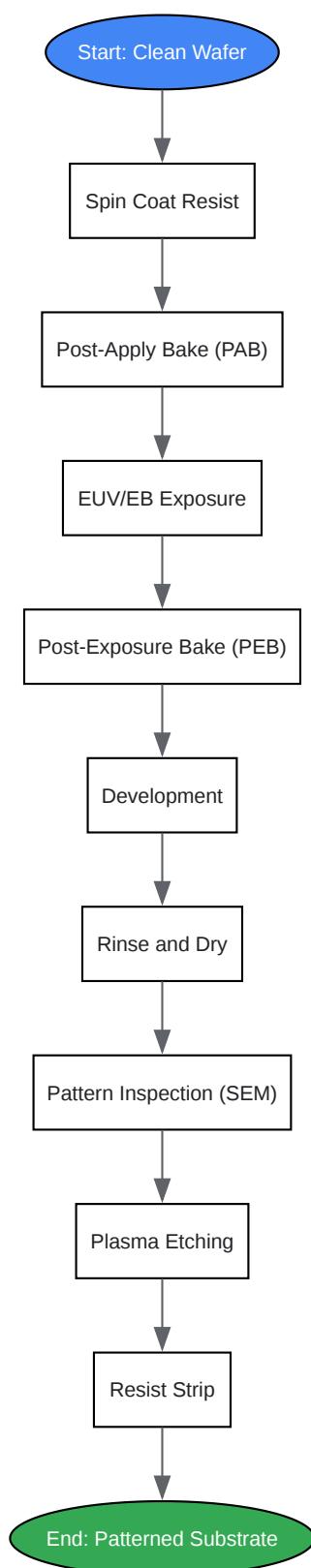
Visualizations

Signaling Pathways and Experimental Workflows



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Caption: Mechanism of a positive-tone chemically amplified resist.



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